

Technical Support Center: Quality Control for PCB Analysis Using Internal Standards

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Compound of Interest		
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This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting polychlorinated biphenyl (PCB) analysis with internal standards.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard in PCB analysis?

An internal standard (IS) is a known amount of a compound, not expected to be in the sample, that is added to every sample, standard, and blank.[1] Its primary purpose is to correct for variations in analytical conditions, improving the accuracy and precision of the analysis.[2] The IS helps to compensate for:

- Sample Preparation Losses: Variations in extraction efficiency and sample handling.[1]
- Injection Volume Differences: Minor inconsistencies in the amount of sample introduced into the instrument.[3]
- Instrumental Drift: Fluctuations in detector response over time.[4]
- Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the sample matrix.[2][5]

By comparing the response of the target PCB analytes to the response of the internal standard, a more reliable quantification can be achieved.[1]

Troubleshooting & Optimization





Q2: How do I choose an appropriate internal standard for my PCB analysis?

The ideal internal standard should be chemically similar to the target analytes but not present in the samples.[2] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, isotopically labeled analogs of the target compounds are excellent choices because they behave nearly identically to their non-labeled counterparts during chromatography but can be distinguished by the mass spectrometer.[2]

Key criteria for selecting an internal standard include:

- Chemical Similarity: It should have similar chemical properties (e.g., boiling point, polarity) to the target PCBs.[2]
- Absence in Samples: The chosen standard must not be naturally present in the samples being analyzed.[2]
- Chromatographic Resolution: It should not co-elute or interfere with any of the target analytes.[1]
- Stability: It must be stable throughout the entire analytical process.

For PCB congener analysis, decachlorobiphenyl is often recommended as an internal standard.[6] For broader analyses, multiple internal standards might be used to cover different elution ranges.[2][7]

Q3: When should the internal standard be added to the sample?

The internal standard should be added as early as possible in the sample preparation process. [1] Typically, it is added to the sample right before extraction. This ensures that the internal standard experiences the same potential losses as the target analytes during all subsequent steps, including extraction, cleanup, and concentration.[1][8] Adding the IS at this stage allows it to effectively compensate for variations in the sample preparation procedure.[1]

Q4: What is the difference between an internal standard and a surrogate?

While both are used for quality control, they serve slightly different functions.



- Internal Standard (IS): Added to the sample extract just before instrumental analysis. Its primary role is to correct for variations in instrument performance and injection volume.[9]
- Surrogate: A compound similar to the analytes of interest that is added to the sample before
 extraction.[6] Surrogates are used to monitor the efficiency of the sample preparation and
 extraction steps for each individual sample.[9] Their recovery is a direct measure of the
 method's performance on that specific sample matrix.

In many PCB analysis methods, such as EPA Method 8082A, compounds like decachlorobiphenyl can be used as a surrogate for Aroclor analysis or as an internal standard for congener analysis.[6]

Troubleshooting Guide Issue 1: Poor Internal Standard Recovery (Low or High)

Low or high recovery of the internal standard is a common issue that indicates a problem with the analytical process.



Potential Cause	Troubleshooting Steps	
Inaccurate Spiking	- Verify the concentration of the IS spiking solution Check the calibration and accuracy of pipettes or automated liquid handlers used for adding the IS.[10]	
Extraction Inefficiency	- Review the sample extraction protocol. Ensure correct solvent volumes, extraction times, and technique Check for matrix-related extraction problems by analyzing a matrix spike.[8]	
Sample Cleanup Losses	- Evaluate the cleanup step (e.g., Florisil, acid cleanup) for potential loss of the IS. Ensure the procedure is followed precisely.[8][11]	
Evaporation Losses	- During solvent evaporation steps, ensure the sample is not taken to complete dryness, which can lead to the loss of volatile compounds Check the temperature and nitrogen flow rate of the evaporation system.	
Matrix Effects (Ion Suppression/Enhancement)	- If recovery is consistently low, it may indicate ion suppression. If consistently high, it may be ion enhancement.[12][13]- Review the chromatography to see if the IS co-elutes with a large interfering peak from the matrix. Adjusting chromatographic conditions may help Improve sample cleanup to remove more matrix components.[14]	
IS Present in Original Sample	- Unusually high recovery (>100%) may suggest the IS was already present in the sample.[10]- Analyze an un-spiked sample to confirm its absence.	

Issue 2: High Variability in Internal Standard Area Counts



Inconsistent IS peak areas across a batch of samples can compromise the reliability of your results.

Potential Cause	Troubleshooting Steps	
Inconsistent Injection Volume	- Check the autosampler syringe for air bubbles or leaks.[15]- Perform routine maintenance on the injector, including replacing the septum and liner.	
Poor Mixing	- Ensure the sample extract is vortexed or mixed thoroughly after the addition of the internal standard and before injection.[10]	
Injector Problems	- A dirty or active injector liner can cause erratic injections. Clean or replace the liner.[16]- Check for leaks in the injection port.[16]	
System Contamination	- Run a solvent blank to check for carryover or contamination in the system.[15]	

Issue 3: Calibration Curve Fails to Meet Acceptance Criteria

A poor calibration curve will lead to inaccurate quantification. Internal standard calibration involves plotting the ratio of analyte response to IS response against the ratio of analyte concentration to IS concentration.[17]



Potential Cause	Troubleshooting Steps	
Standard Preparation Error	- Remake the calibration standards from the stock solution. Verify all dilutions and calculations Use a stock standard from a different source or lot to prepare a verification standard.[11]	
Incorrect IS Concentration	- Ensure the internal standard concentration is constant across all calibration levels.[1]	
Detector Saturation	- If the curve is non-linear at high concentrations, the detector may be saturated. Reduce the concentration of the highest calibration standards.	
Instrumental Issues	- Clean the ion source and check for other potential issues with the mass spectrometer or detector.[15]- Ensure the instrument has been properly tuned and calibrated.	
Inappropriate Calibration Range	- The concentration range of the calibration standards should bracket the expected concentration of the analytes in the samples.[6]	

Quality Control Acceptance Criteria

Adhering to defined QC limits is essential for ensuring data quality. The table below summarizes typical acceptance criteria for various QC parameters in PCB analysis.



QC Parameter	Typical Acceptance Criteria	Purpose
Method Blank	Should not contain target analytes above the Method Detection Limit (MDL) or a specified reporting limit.[4][18]	Monitors for contamination during the sample preparation and analysis process.
Laboratory Control Sample (LCS)	Analyte recoveries typically within 70-130% of the true value, but can be method-specific.	Assesses the accuracy and performance of the entire analytical method in a clean matrix.
Matrix Spike / Matrix Spike Duplicate (MS/MSD)	Recoveries and Relative Percent Difference (RPD) are monitored. Limits are often laboratory-generated based on historical data and can be wider than LCS limits due to matrix complexity.	Evaluates the effect of the sample matrix on the accuracy and precision of the method.
Internal Standard Recovery	Area counts should be within a defined range (e.g., 50-150% or 70-130%) of the average IS area in the calibration standards.	Ensures consistency of instrument performance and sample processing for each individual sample.
Calibration Verification (CCV)	Typically ±15% or ±20% of the true value for each analyte.[6]	Confirms the stability of the initial calibration throughout the analytical run.
Calibration Curve (Initial Calibration)	Correlation coefficient (r) > 0.995 or coefficient of determination (r²) > 0.99.	Demonstrates the linearity of the instrument response across a range of concentrations.

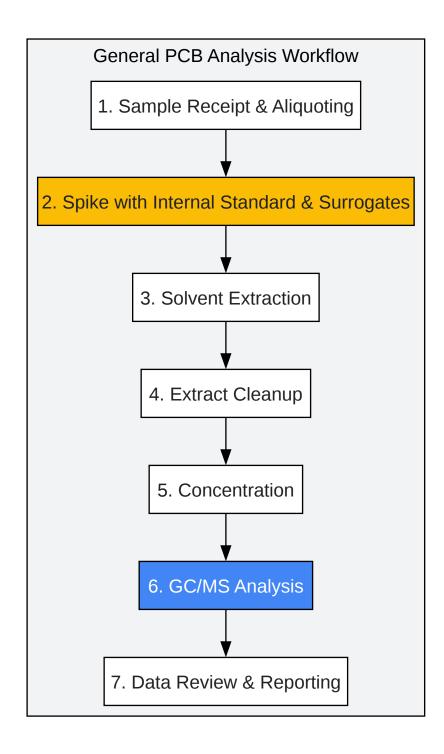
Experimental Protocols & Visualizations Protocol: Internal Standard Spiking and Sample Preparation



- Sample Aliquoting: Accurately measure a specific volume or weight of the sample (e.g., 1 mL of serum, 1 g of tissue) into an extraction tube.
- Internal Standard Spiking: Add a precise volume of the internal standard stock solution to every sample, calibration standard, blank, and QC sample. For example, add 50 μL of a 1 μg/mL IS solution.[19]
- Vortex/Mix: Thoroughly mix the sample after adding the internal standard to ensure homogeneity.
- Extraction: Add the appropriate extraction solvent (e.g., hexane/acetone mixture) and perform the extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction).[8][11]
- Cleanup (if necessary): Use techniques like Florisil or sulfuric acid cleanup to remove interferences.[11][18]
- Concentration: Evaporate the solvent to a smaller, precise volume (e.g., 1 mL).
- Analysis: Transfer the final extract to an autosampler vial for GC-MS or other instrumental analysis.

Workflow and Troubleshooting Diagrams

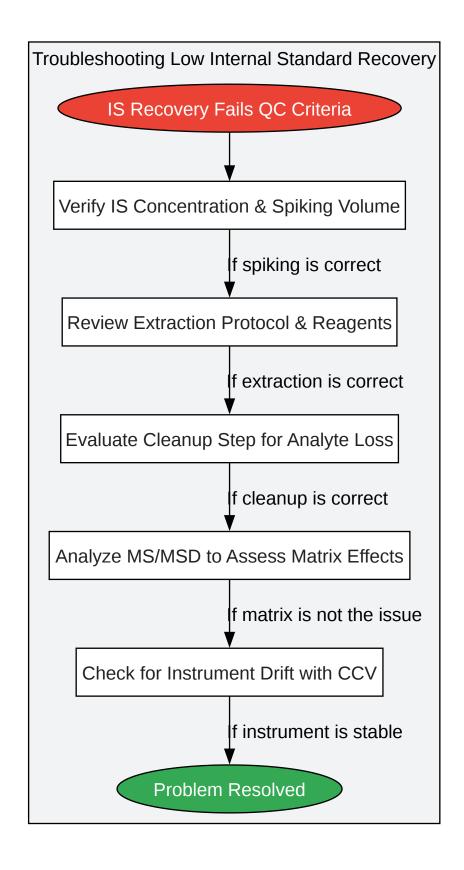




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Caption: High-level workflow for PCB analysis incorporating internal standards.





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Caption: A logical decision tree for troubleshooting low internal standard recovery.



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